4-Bromo-5-iodo-2-methylaniline hydrochloride
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Overview
Description
4-Bromo-5-iodo-2-methylaniline hydrochloride is an organic compound that belongs to the class of halogenated anilines. It is characterized by the presence of bromine and iodine atoms attached to the benzene ring, along with a methyl group and an amino group. This compound is often used in various chemical reactions and research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-iodo-2-methylaniline hydrochloride typically involves a multi-step process. One common method includes the following steps:
Iodination: The addition of an iodine atom to the benzene ring.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated equipment to ensure precision and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-iodo-2-methylaniline hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and iodine) can be substituted with other functional groups.
Oxidation Reactions: The compound can be oxidized to form different products.
Reduction Reactions: The compound can be reduced to form different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium hydroxide or potassium hydroxide.
Oxidation Reactions: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction Reactions: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted anilines, while oxidation and reduction reactions may yield different oxidized or reduced forms of the compound.
Scientific Research Applications
4-Bromo-5-iodo-2-methylaniline hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-5-iodo-2-methylaniline hydrochloride involves its interaction with specific molecular targets and pathways. The presence of halogen atoms and the amino group allows it to participate in various chemical reactions, potentially affecting biological systems. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-methylaniline
- 5-Iodo-2-methylaniline
- 4-Bromo-2-chloroaniline
- 4-Iodo-2-methylaniline
Uniqueness
4-Bromo-5-iodo-2-methylaniline hydrochloride is unique due to the presence of both bromine and iodine atoms on the benzene ring, along with a methyl group and an amino group. This combination of substituents imparts distinct chemical properties, making it valuable for specific research and industrial applications.
Properties
Molecular Formula |
C7H8BrClIN |
---|---|
Molecular Weight |
348.40 g/mol |
IUPAC Name |
4-bromo-5-iodo-2-methylaniline;hydrochloride |
InChI |
InChI=1S/C7H7BrIN.ClH/c1-4-2-5(8)6(9)3-7(4)10;/h2-3H,10H2,1H3;1H |
InChI Key |
PYICVPDDMCLKKA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1N)I)Br.Cl |
Origin of Product |
United States |
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